3-chloro-3-(4-methylphenyl)-3H-diazirine
Overview
Description
3-chloro-3-(4-methylphenyl)-3H-diazirine: is a chemical compound with the molecular formula C8H7ClN2 and a molecular weight of 166.61 g/mol . This compound is part of the diazirine family, which is known for its ability to form reactive carbenes upon exposure to light or heat. These carbenes can then insert into various chemical bonds, making diazirines valuable tools in chemical biology and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-3-(4-methylphenyl)-3H-diazirine typically involves the reaction of 4-methylphenylhydrazine with chloroform in the presence of a base. The reaction proceeds through the formation of an intermediate diazo compound, which then cyclizes to form the diazirine ring . The reaction conditions often require low temperatures and an inert atmosphere to prevent decomposition of the reactive intermediates.
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions: 3-chloro-3-(4-methylphenyl)-3H-diazirine undergoes various types of chemical reactions, including:
Photolysis: Exposure to UV light generates reactive carbenes.
Thermolysis: Heating the compound also produces carbenes.
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Photolysis: UV light sources, often in the presence of a solvent like acetonitrile.
Thermolysis: Heating in a controlled environment, sometimes with a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Photolysis/Thermolysis: Formation of carbenes, which can insert into C-H, O-H, or N-H bonds.
Substitution: Formation of substituted diazirines, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, 3-chloro-3-(4-methylphenyl)-3H-diazirine is used as a photoreactive probe to study reaction mechanisms and to label biomolecules .
Biology: In biological research, this compound is used for photoaffinity labeling, which helps identify and study protein interactions and functions .
Medicine: While specific medical applications are limited, the compound’s ability to form reactive intermediates makes it a potential tool for drug discovery and development .
Industry: In industrial applications, this compound can be used in the development of new materials and coatings that require precise chemical modifications .
Mechanism of Action
The primary mechanism of action for 3-chloro-3-(4-methylphenyl)-3H-diazirine involves the generation of carbenes upon exposure to light or heat. These carbenes are highly reactive and can insert into various chemical bonds, including C-H, O-H, and N-H bonds . This reactivity allows the compound to modify biomolecules and other substrates, making it a valuable tool in chemical biology and organic synthesis .
Comparison with Similar Compounds
- 3H-Diazirine, 3-chloro-3-phenyl-
- 3H-Diazirine, 3-chloro-3-(4-methoxyphenyl)-
- 3H-Diazirine, 3-chloro-3-(4-fluorophenyl)-
Uniqueness: 3-chloro-3-(4-methylphenyl)-3H-diazirine is unique due to the presence of the 4-methylphenyl group, which can influence the compound’s reactivity and stability. This makes it particularly useful in specific applications where other diazirines may not be as effective .
Properties
IUPAC Name |
3-chloro-3-(4-methylphenyl)diazirine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-2-4-7(5-3-6)8(9)10-11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJKGIDVIWRSIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(N=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451637 | |
Record name | 3H-Diazirine, 3-chloro-3-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39184-65-1 | |
Record name | 3H-Diazirine, 3-chloro-3-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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